1-(Pyridin-4-yl)methanimine
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Overview
Description
1-(Pyridin-4-yl)methanimine is an organic compound belonging to the class of imines, characterized by the presence of a pyridine ring attached to a methanimine group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-(Pyridin-4-yl)methanimine typically involves the condensation reaction between pyridine-4-carbaldehyde and an appropriate amine. One common method includes the use of an ethanolic solution of pyridine-4-carbaldehyde mixed with an ethanolic solution of the amine, followed by the addition of a base such as sodium hydroxide. The reaction mixture is then refluxed for several hours to yield the desired imine .
Chemical Reactions Analysis
1-(Pyridin-4-yl)methanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
1-(Pyridin-4-yl)methanimine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
1-(Pyridin-4-yl)methanimine can be compared with other similar compounds, such as:
4-aminopyridine: This compound has an amino group instead of an imine group, leading to different reactivity and applications.
4-(pyridin-4-yl)pyridine: This compound has an additional pyridine ring, which can enhance its coordination properties with metals.
N-(pyridin-4-yl)pyridin-4-amine: This compound has an amine group, making it more suitable for forming hydrogen bonds and participating in different chemical reactions
Properties
CAS No. |
39879-71-5 |
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Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
pyridin-4-ylmethanimine |
InChI |
InChI=1S/C6H6N2/c7-5-6-1-3-8-4-2-6/h1-5,7H |
InChI Key |
AFIPMTIGMBHSLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=N |
Origin of Product |
United States |
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